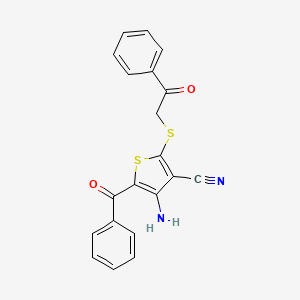

4-Amino-5-benzoyl-2-((2-oxo-2-phenylethyl)sulfanyl)-3-thiophenecarbonitrile

Description

Properties

IUPAC Name |

4-amino-5-benzoyl-2-phenacylsulfanylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S2/c21-11-15-17(22)19(18(24)14-9-5-2-6-10-14)26-20(15)25-12-16(23)13-7-3-1-4-8-13/h1-10H,12,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXYBFUXNAYDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-((2-oxo-2-phenylethyl)sulfanyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method includes:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the ring is functionalized to introduce the amino and benzoyl groups.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.

Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to increase reaction efficiency.

Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-((2-oxo-2-phenylethyl)sulfanyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 4-amino derivatives can exhibit significant anticancer properties. The incorporation of the thiophene ring and carbonitrile moiety is thought to enhance the biological activity against cancer cell lines. Studies have shown that modifications in the structure can lead to increased potency against specific types of cancer, making this compound a candidate for further investigation in drug development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacteria and fungi. The presence of the sulfanyl group is believed to contribute to its efficacy in disrupting microbial cell functions.

Enzyme Inhibition

Another area of interest is the potential for this compound to act as an enzyme inhibitor. Research indicates that compounds with similar structures can interact with enzymatic pathways involved in disease processes, particularly those related to cancer and inflammation. This opens avenues for developing therapeutic agents targeting specific enzymes.

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to facilitate charge transport could lead to advancements in the efficiency of these devices.

Polymer Chemistry

In polymer science, 4-amino-5-benzoyl-2-((2-oxo-2-phenylethyl)sulfanyl)-3-thiophenecarbonitrile can be utilized as a building block for synthesizing novel polymers with specific functionalities. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis and Evaluation of Anticancer Activity | To evaluate the anticancer potential of thiophene derivatives | The compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development. |

| Antimicrobial Activity of Sulfanyl Compounds | To assess the antimicrobial efficacy of sulfanyl-substituted thiophenes | Demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial activity. |

| Investigating Enzyme Inhibition Mechanisms | To explore the enzyme inhibitory effects of thiophene derivatives | Identified as a potent inhibitor of certain kinases involved in cancer progression, paving the way for targeted therapies. |

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-((2-oxo-2-phenylethyl)sulfanyl)-3-thiophenecarbonitrile would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with structural similarities to the target compound are well-documented. Below is a systematic comparison based on substituent variations, molecular properties, and inferred bioactivity:

Structural Analogues with Modified Sulfanyl Substituents

Analogues with Alternative Functional Groups

- 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile (165824-82-8): Replaces the sulfanyl group with an anilino (phenylamino) moiety. Molecular formula C₁₈H₁₃N₃OS, molar mass 319.38 g/mol, and higher melting point (267°C) suggest greater crystallinity .

- Thiophene fentanyl hydrochloride : A structurally distinct analogue with a thiophene ring but lacking the benzoyl and carbonitrile groups. Its toxicological profile is understudied, highlighting the need for caution in extrapolating properties across thiophene derivatives .

Biological Activity

The compound 4-Amino-5-benzoyl-2-((2-oxo-2-phenylethyl)sulfanyl)-3-thiophenecarbonitrile (CAS No. 133180-37-7) is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of approximately 378.47 g/mol. Its structure features a thiophene ring, an amino group, and a benzoyl moiety, which are critical for its biological interactions.

Structural Formula

| Property | Value |

|---|---|

| CAS Number | 133180-37-7 |

| Molecular Formula | C20H14N2O2S2 |

| Molecular Weight | 378.47 g/mol |

Antimicrobial Activity

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. A study evaluating various thiophene derivatives found that 4-amino and benzoyl substitutions enhance the compound's efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A dose-dependent increase in apoptosis was observed, with IC50 values indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutics.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antibacterial effects against Staphylococcus aureus.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : The compound showed notable inhibition (diameter >15 mm) compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the thiophene ring allows for integration into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Apoptotic Pathway Activation : By influencing apoptotic signaling pathways, it promotes cell death in malignant cells while sparing normal cells.

Q & A

Q. Advanced Research Focus

- Avrami-Erofe’ev Model : Fit transformation data to the equation , where indicates nucleation mechanism (e.g., for 3D growth).

- Defect-Mediated Kinetics : Smaller particle sizes (<88 μm) and milling increase defect density, accelerating transformations. Ethanol vapor annealing reduces defects, slowing kinetics .

- Humidity Effects : Even hydrophobic compounds may show accelerated transformations at high humidity due to water adsorption at defect sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.